N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
“N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS RN®: 950649-10-2 . It is used for testing and research purposes .
Synthesis Analysis
A series of compounds similar to “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular formula of “N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is C9H14N4 . Its molecular weight is 178.24 . The InChI code is 1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13) .Physical And Chemical Properties Analysis
“N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is an off-white to yellow solid . It has a molecular weight of 250.17 g/mol . It should be stored at room temperature .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu (2010) describes the microwave-assisted synthesis of compounds involving N-(Piperidin-4-yl)pyrimidin-2-amine, demonstrating their potential antibacterial activity. This research highlights the efficiency of microwave irradiation in the synthesis of these compounds and their application in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Key Intermediate in Deoxycytidine Kinase Inhibitors Synthesis
Zhang et al. (2009) reported a practical synthesis method for N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride, a crucial intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This research provides a more economical synthesis route, emphasizing the compound's significance in developing new dCK inhibitors (Zhang et al., 2009).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel N-(Piperidin-4-yl)pyrimidin-2-amine derivatives and evaluated their anti-angiogenic properties and DNA cleavage abilities. This study highlights the compound's potential as an anticancer agent, given its effectiveness in inhibiting angiogenesis and its interaction with DNA (Kambappa et al., 2017).
Hypoglycemic Agents
Song et al. (2011) synthesized N-(Piperidin-4-yl)pyrimidin-2-amine derivatives and evaluated them as glucokinase (GK) activators. These derivatives showed potential as dual-acting hypoglycemic agents, indicating their usefulness in managing glucose levels, particularly in diabetes treatment (Song et al., 2011).
GPR119 Agonists in Diabetes Treatment
Kubo et al. (2021) explored N-(Piperidin-4-yl)pyrimidin-2-amine derivatives as GPR119 agonists. This research is significant for diabetes treatment, as these agonists demonstrated the ability to enhance insulin secretion and effectively reduce plasma glucose levels in diabetic models (Kubo et al., 2021).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, washing thoroughly after handling, and seeking medical advice if feeling unwell .
Future Directions
properties
IUPAC Name |
N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEYIUJJXHLUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593240 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)pyrimidin-2-amine dihydrochloride | |
CAS RN |
63260-58-2 | |
Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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